molecular formula C13H8N6O2 B5428142 7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5428142
M. Wt: 280.24 g/mol
InChI Key: NUHAOHFCUYGFFU-UHFFFAOYSA-N
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Description

7-(3-Hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-triazinone core substituted with a 3-hydroxyphenyl group at the 7-position. This structure combines a nitrogen-rich scaffold with a phenolic substituent, which may confer unique physicochemical and pharmacological properties. The synthesis of related pyrido-triazolo-triazinones involves condensation reactions of triazol-5-ylhydrazones with primary amines, as demonstrated in recent studies .

Properties

IUPAC Name

11-(3-hydroxyphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O2/c20-9-3-1-2-8(6-9)18-5-4-10-11(12(18)21)16-17-13-14-7-15-19(10)13/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHAOHFCUYGFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C=CC3=C(C2=O)N=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves the condensation of pyrazine derivatives with primary amines. One common method involves the coupling of 3-substituted 1,2,4-triazole-5-diazonium salts with ethyl acetoacetate, followed by reaction with dimethylformamide dimethyl acetal to form the corresponding 4-[2-(dimethylamino)vinyl]-1,2,4-triazolo[5,1-c][1,2,4]triazin-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazolo[5,1-c][1,2,4]triazin-6(7H)-one derivatives.

Scientific Research Applications

7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Varying Aryl Substituents

The substituent on the phenyl ring significantly impacts molecular properties. For example:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
7-(3-Hydroxyphenyl)pyrido[...]triazin-6(7H)-one 3-Hydroxyphenyl C₁₅H₁₀N₆O₂ 306.28 Phenolic -OH enhances H-bonding
7-(4-Methylphenyl)pyrido[...]triazin-6(7H)-one 4-Methylphenyl C₁₄H₁₀N₆O 278.27 Hydrophobic methyl group
7-(2,3-Dimethylphenyl)pyrido[...]triazin-6(7H)-one 2,3-Dimethylphenyl C₁₅H₁₂N₆O 292.30 Steric hindrance from methyl groups

Key Observations :

  • The 3-hydroxyphenyl derivative exhibits higher polarity and solubility due to the -OH group compared to methyl-substituted analogs.
Heterocyclic Core Variations

Comparisons with structurally related heterocycles reveal distinct pharmacological and chemical profiles:

Pyrazolo-Triazolo-Pyrimidines (): Example: 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Differences: Incorporation of a pyrimidine ring instead of pyridine alters electron distribution. Melting Points: >350°C (indicative of high thermal stability) .

Triazolo-Thiadiazinones (): Example: 3-[5-(4-Methoxyphenyl)...]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one. Differences: Sulfur atoms in the thiadiazinone ring improve π-π stacking interactions but may reduce metabolic stability compared to oxygen-containing triazinones .

Riamilovir ():

  • Structure: 7-(Methylsulfanyl)-3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one.
  • Pharmacology : Approved as an antiviral agent due to its nitro and methylsulfanyl groups, which enhance electrophilicity and binding to viral proteases .
Pharmacological Activity
  • Target Compound: Limited data on specific biological activity, but the phenolic -OH may confer antioxidant or kinase-inhibitory properties akin to other hydroxylated heterocycles.
  • Riamilovir : Demonstrates antiviral activity via inhibition of viral replication machinery, attributed to its nitro group’s electrophilic character .
  • Pyrazolo-Triazolo-Pyrimidines : Reported with antimicrobial and anticancer activities, likely due to nitro and halogen substituents enhancing DNA intercalation .

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